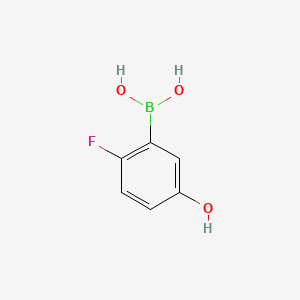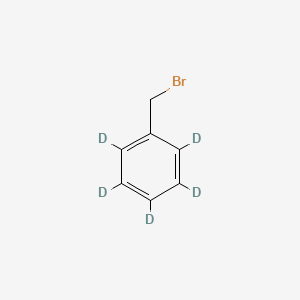
2,3,4,5,6-Pentadeuteriobenzyl bromide
Overview
Description
2,3,4,5,6-Pentadeuteriobenzyl bromide is a chemical compound with the molecular formula C7H7Br . It is used in various chemical reactions.
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentadeuteriobenzyl bromide involves treating a compound with 2 N HBr in glacial acetic acid. More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentadeuteriobenzyl bromide consists of a benzene ring with a bromomethyl group attached to it . The compound has a molecular weight of 176.06 g/mol .Chemical Reactions Analysis
2,3,4,5,6-Pentadeuteriobenzyl bromide participates in various chemical reactions. For instance, it can react with alcohols, carboxylic acids, and sulfonamides . More information about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentadeuteriobenzyl bromide include a molecular weight of 176.06 g/mol, a complexity of 55.4, and an isotope atom count of 5 . More detailed properties can be found in the relevant resources .Scientific Research Applications
Synthesis and Derivative Formation
2,3,4,5,6-Pentabromobenzyl bromide, a related compound, is used in reactions with primary and secondary alcohols and alkali metal alkoxides, forming pentabromobenzyl ethers in high yields. This indicates its potential in synthesizing complex organic molecules and derivatives (Shishkin, Vakaeva, & Butin, 2002).
Analytical Chemistry Applications
Pentafluorobenzyl bromide, another analog, is widely used in chromatography and mass spectrometry for its favorable physicochemical properties. It's used for sensitive analysis of various substances, indicating that 2,3,4,5,6-Pentadeuteriobenzyl Bromide could have similar applications (Tsikas, 2017).
Catalysis in Organic Reactions
In the field of catalysis, benzyl bromide derivatives play a significant role. For example, selenoxides derived from benzyl bromides are catalysts for bromination reactions in organic chemistry, suggesting possible catalytic roles for 2,3,4,5,6-Pentadeuteriobenzyl Bromide in similar contexts (Goodman & Detty, 2004).
Pharmaceutical and Biomedical Research
Benzyl bromides are key in the synthesis of complex organic compounds, which have potential applications in drug development and biomedical research. This suggests that 2,3,4,5,6-Pentadeuteriobenzyl Bromide could be valuable in synthesizing new pharmaceuticals (Hawker & Fréchet, 1990).
Material Science and Engineering
In material science, benzyl bromide derivatives are used as building blocks for the synthesis of dendritic materials. Their structural properties are crucial in this field, indicating potential uses for 2,3,4,5,6-Pentadeuteriobenzyl Bromide in creating novel materials (Pan et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentadeuteriobenzyl bromide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


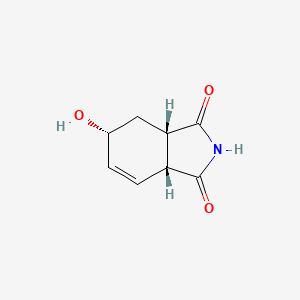

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)
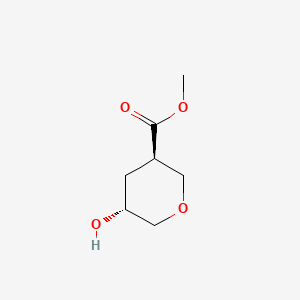
![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
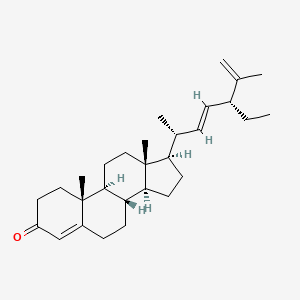
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)


